molecular formula C6H9F3N2O3 B1402458 Azetidine-3-carboxamide; trifluoroacetic acid CAS No. 1361111-58-1

Azetidine-3-carboxamide; trifluoroacetic acid

Cat. No.: B1402458
CAS No.: 1361111-58-1
M. Wt: 214.14 g/mol
InChI Key: AADRKPHACWEKMP-UHFFFAOYSA-N
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Description

Azetidine-3-carboxamide; trifluoroacetic acid is a compound that combines the azetidine ring with a carboxamide group and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. The presence of trifluoroacetic acid enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of azetidine-3-carboxamide; trifluoroacetic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Azetidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various functionalized azetidines, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Azetidine-3-carboxamide; trifluoroacetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and proteins, influencing their activity and function. The exact pathways involved depend on the specific application and the target molecules .

Properties

IUPAC Name

azetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.C2HF3O2/c5-4(7)3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H2,5,7);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADRKPHACWEKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361111-58-1
Record name azetidine-3-carboxamide; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azetidine-3-carboxamide; trifluoroacetic acid
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Azetidine-3-carboxamide; trifluoroacetic acid

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